molecular formula C15H20F3NO4S B7038981 N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide

N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B7038981
M. Wt: 367.4 g/mol
InChI Key: HHTCSGXSHAKXJG-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a trifluoromethoxy group, which can enhance its chemical stability and biological activity.

Properties

IUPAC Name

N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S/c1-19(8-5-12-6-9-22-10-7-12)24(20,21)14-4-2-3-13(11-14)23-15(16,17)18/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTCSGXSHAKXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCOCC1)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the oxan-4-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, leading to more effective inhibition or modulation of the target. The sulfonamide moiety can mimic natural substrates, allowing the compound to interfere with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide
  • N-methyl-N-[2-(oxan-4-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

N-methyl-N-[2-(oxan-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group at the 3-position, as opposed to other positions, can result in distinct pharmacokinetic and pharmacodynamic properties.

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